Methyl 3-(2,6-dihydroxyphenyl)propionate

Description

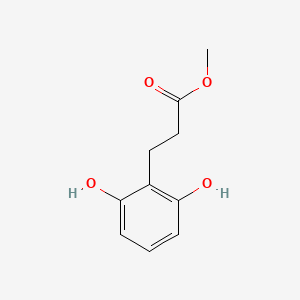

Methyl 3-(2,6-dihydroxyphenyl)propionate is a phenolic ester derivative characterized by a propionate backbone esterified with a methyl group and substituted with a 2,6-dihydroxyphenyl moiety.

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 3-(2,6-dihydroxyphenyl)propanoate |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-4,11-12H,5-6H2,1H3 |

InChI Key |

JGZHUVLXNZQVGL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=C(C=CC=C1O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(2,3-Dihydroxyphenyl)propionic Acid (DHPP)

- Structure : A free carboxylic acid with 2,3-dihydroxyphenyl substitution.

- Metabolism : Acts as a key intermediate in microbial phenylpropionic acid degradation pathways. DHPP is cleaved by the MhpB dioxygenase to enter primary metabolism, a pathway conserved in bacteria like A. aquatilis QD168 .

- Bioactivity : The 2,3-dihydroxy configuration enables metal chelation and redox activity, critical for enzymatic processing.

(E)-3-(3,4-Dihydroxyphenyl)acrylate Esters

- Structure : Acrylate esters with 3,4-dihydroxyphenyl groups and variable triazole-containing side chains (e.g., compounds 10d–12c in ).

- Synthesis : Synthesized via copper-catalyzed click chemistry, yielding 24–68% depending on substituents. Melting points range widely (49–191°C), influenced by side-chain hydrophobicity .

- Applications: Potential pharmacological uses inferred from structural analogs, though direct data for the 2,6-dihydroxy variant are absent.

Methyl (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate

- Structure: A benzophenone derivative with multiple hydroxyl groups.

- Bioactivity : Exhibits anti-tuberculosis activity, enhanced synergistically with gallic acid .

- Key Difference: The 2,6-dihydroxyphenyl group in the target compound may alter binding affinity compared to 3,4-dihydroxy configurations in bioactive benzophenones.

Physicochemical and Metabolic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.